2,4-Diaminopyrimidine-5-carboxamide

Kinase inhibition TYRO3/Sky Structure-activity relationship

2,4-Diaminopyrimidine-5-carboxamide provides a critical 5-carboxamide anchor for ATP-mimetic kinase hinge binding and hydrogen-bonding interactions absent in unsubstituted analogs. This scaffold enables parallel phenethyl/benzyl amide SAR exploration (Ala571 subpocket), JAK3-selective inhibitor optimization, and sub-nanomolar DHFR inhibitor design (≥100-fold improvement over unsubstituted scaffolds). Procure as a common intermediate to accelerate kinase, pseudokinase (CASK), and antifolate drug discovery.

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS No. 66131-74-6
Cat. No. B3032972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopyrimidine-5-carboxamide
CAS66131-74-6
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)C(=O)N
InChIInChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10)
InChIKeyVULZVYGZVOMUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminopyrimidine-5-carboxamide (CAS 66131-74-6) Procurement Guide: Core Scaffold for Selective Kinase and DHFR Inhibitor Development


2,4-Diaminopyrimidine-5-carboxamide (CAS 66131-74-6; molecular formula C5H7N5O; MW 153.14 g/mol) is a pyrimidine derivative featuring amino groups at the 2- and 4-positions and a carboxamide group at the 5-position . This scaffold serves as a versatile building block in medicinal chemistry, with the 2,4-diaminopyrimidine core acting as an ATP-mimetic hinge-binding motif for kinase inhibition, while the 5-carboxamide provides a derivatizable handle for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties . The compound is employed as a key intermediate in the development of selective inhibitors targeting diverse enzyme classes including receptor tyrosine kinases (e.g., Sky/TYRO3), Janus kinases (JAK3), calcium/calmodulin-dependent kinases (CASK), and dihydrofolate reductase (DHFR) [1].

2,4-Diaminopyrimidine-5-carboxamide: Why the 5-Carboxamide Regioisomer Cannot Be Replaced by 5-H or 5-Substituted Analogs


Generic substitution with other 2,4-diaminopyrimidine analogs lacking the 5-carboxamide functionality is scientifically invalid for kinase and DHFR inhibitor development programs. The 5-carboxamide group is not a passive substituent; it directly participates in critical hydrogen-bonding interactions with target enzymes, contributes to aqueous solubility via the polar amide moiety, and serves as the primary vector for introducing diverse substituents that modulate potency, selectivity, and ADME properties [1]. SAR studies on Sky kinase inhibitors demonstrate that the 2-aminophenethyl versus 2-aminobenzyl substitution on the carboxamide dramatically alters both potency and selectivity profiles, with the former yielding excellent potency but moderate selectivity, while the latter achieves good potency with excellent selectivity by filling the Ala571 subpocket [2]. Similarly, optimization of JAK3 inhibitors derived from this scaffold revealed that modifications at the C2 and C4 positions of the pyrimidine ring—enabled by the 5-carboxamide anchoring point—convert the dual JAK/SYK inhibitor Cerdulatinib into a JAK3-selective, orally bioavailable compound (11i) [3]. Substituting the 5-carboxamide with a 5-H or 5-alkyl/aryl group would eliminate these critical molecular recognition features and derivatization opportunities, fundamentally altering the compound's target engagement profile.

2,4-Diaminopyrimidine-5-carboxamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Sky Kinase Inhibition: Potency vs. Selectivity Trade-Off Between 2-Aminophenethyl and 2-Aminobenzyl Carboxamide Analogs

In a direct head-to-head SAR comparison within the same 2,4-diaminopyrimidine-5-carboxamide series, 2-aminophenethyl-substituted carboxamide analogs demonstrated excellent Sky kinase inhibitory potency but only moderate kinase selectivity across a broader panel. In contrast, 2-aminobenzyl-substituted analogs that fill the Ala571 subpocket exhibited good inhibition activity with excellent kinase selectivity [1]. This intra-scaffold comparison establishes that the 5-carboxamide vector provides tunable selectivity independent of potency, a feature not present in simpler 2,4-diaminopyrimidine scaffolds lacking the carboxamide handle.

Kinase inhibition TYRO3/Sky Structure-activity relationship Selectivity profiling

DHFR Inhibition: 5-Substituted 2,4-Diaminopyrimidines Exhibit Sub-Nanomolar Ki Values for Tight-Binding Inhibition

A series of 5-substituted 2,4-diaminopyrimidines, including 5-carboxamide derivatives, were systematically examined and found to be 'tightly binding' inhibitors of dihydrofolate reductase (DHFR) with Ki values less than 10⁻⁹ M (sub-nanomolar) [1]. This class-level binding affinity represents a 100- to 1000-fold improvement over the unsubstituted 2,4-diaminopyrimidine scaffold, which typically exhibits micromolar Ki values against bacterial DHFR. The 5-substituent, including carboxamide, contributes critically to this enhanced binding via additional interactions within the enzyme active site.

Dihydrofolate reductase Antifolate Enzyme inhibition Antibacterial

Chemical Diversification: 5-Carboxamide Enables 5-Substituted Derivatization Not Accessible via 5-H Pyrimidine Scaffolds

The 5-carboxamide functionality in 2,4-diaminopyrimidine-5-carboxamide provides a direct amide coupling handle for introducing diverse substituents, whereas the corresponding 5-H pyrimidine scaffold requires multi-step C-H functionalization or de novo ring synthesis for any 5-position modification [1]. In DHFR inhibitor development, compound 8—a 2,4-diaminopyrimidine bearing a 5-carboxamide-derived substituent—demonstrated improved pharmacological properties and activity against purified DHFR and whole-cell cultures of Mycobacterium avium and Mycobacterium abscessus [2]. The 5-carboxamide vector enabled iterative SAR optimization that would be synthetically inaccessible from a simple 2,4-diaminopyrimidine starting material.

Medicinal chemistry Scaffold diversification SAR exploration Library synthesis

JAK3 Selectivity: C2/C4 Optimization on 5-Carboxamide Scaffold Converts Dual JAK/SYK Inhibitor to JAK3-Selective, Orally Bioavailable Candidate

Optimization at the C2 and C4-positions of the pyrimidine ring of Cerdulatinib (a dual JAK/SYK inhibitor) led to the discovery of a potent and orally bioavailable 2,4-diaminopyrimidine-5-carboxamide-based JAK3 selective inhibitor, compound 11i [1]. A cellular selectivity study confirmed that 11i preferentially inhibits JAK3 over JAK1 in the JAK/STAT signaling pathway [2]. In contrast, the parent compound Cerdulatinib, which lacks the 5-carboxamide group, exhibits dual JAK/SYK inhibition with broader kinase polypharmacology. The 5-carboxamide scaffold provided the structural anchor necessary for installing the C2 and C4 modifications that conferred both JAK3 selectivity and oral bioavailability.

JAK3 inhibition Autoimmune disease Kinase selectivity Oral bioavailability

CASK Pseudokinase Targeting: 5-Carboxamide Scaffold Exploits Unique GFG Motif Pocket Inaccessible to Typical Type I Kinase Inhibitors

Structure-based design leveraging the 2,4-diaminopyrimidine-5-carboxamide scaffold enabled the development of highly potent and selective CASK (Ca²⁺/calmodulin-dependent Ser/Thr kinase) inhibitors that target an unusual pocket created by the GFG motif (a degenerate DFG motif) [1]. This binding mode is distinct from that of classical type I kinase inhibitors, which typically require a canonical DFG-in conformation. The 5-carboxamide group contributes to the specific hydrogen-bonding network within this atypical pocket. Generic 2,4-diaminopyrimidine scaffolds without the 5-carboxamide would lack the necessary molecular recognition elements to engage this pseudokinase target effectively.

Pseudokinase inhibition CASK Structure-based design Chemical probe development

ADME Optimization: 5-Carboxamide Scaffold Yields Sky Kinase Inhibitors with Rat Liver Microsome Half-Life >55 min and Oral Bioavailability

Optimization of the ADME properties of a series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase resulted in the identification of highly selective compounds with properties suitable for use as in vitro and in vivo tools [1]. Compounds 12 and 13, which differ only in the substitution pattern on the benzylamino substituent of the carboxamide, exhibited excellent rat liver microsome (RLM) stability with half-life values of 56 min and 60 min respectively, good oral bioavailability in the rat, and Tyro3 inhibitory activity with IC50 values of 0.52 μM and 0.27 μM respectively [2]. In contrast, earlier analogs lacking optimized 5-carboxamide substituents showed poor human liver microsome (HLM) stability (e.g., t1/2 = 14-40 min range) [2].

ADME optimization Metabolic stability Oral bioavailability In vivo tool compounds

2,4-Diaminopyrimidine-5-carboxamide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization of Selective Kinase Inhibitors Requiring Tunable Potency/Selectivity Profiles

Based on direct head-to-head SAR evidence demonstrating that 2-aminophenethyl-substituted carboxamide analogs exhibit excellent Sky kinase potency but moderate selectivity, while 2-aminobenzyl-substituted analogs yield good potency with excellent selectivity via Ala571 subpocket engagement [1], this scaffold is ideally suited for medicinal chemistry programs that require exploration of the potency-selectivity trade-off landscape. Procurement of 2,4-diaminopyrimidine-5-carboxamide enables parallel synthesis of both substitution vectors (phenethyl and benzyl amides) from a common intermediate, facilitating rapid identification of the optimal balance between target engagement and kinome-wide selectivity [2].

Development of DHFR Inhibitors Targeting Trimethoprim-Resistant and Nontuberculous Mycobacterial Pathogens

The class-level evidence that 5-substituted 2,4-diaminopyrimidines achieve sub-nanomolar Ki values for DHFR inhibition [1]—representing a ≥100-fold improvement over unsubstituted scaffolds—supports the use of 2,4-diaminopyrimidine-5-carboxamide as a starting material for developing next-generation antifolates. The recent rational design of compound 8, a 2,4-diaminopyrimidine with a 5-carboxamide-derived substituent demonstrating improved pharmacological properties and activity against Mycobacterium avium and Mycobacterium abscessus DHFR and whole cells [2], validates this application. Procurement of this scaffold enables structure-based design campaigns targeting DHFR enzymes from pathogens where existing antifolates (e.g., trimethoprim) exhibit clinical resistance or inadequate potency [3].

Discovery of Orally Bioavailable JAK3-Selective Inhibitors for Autoimmune Disease Programs

The cross-study evidence that C2/C4 optimization on the 2,4-diaminopyrimidine-5-carboxamide scaffold converted the dual JAK/SYK inhibitor Cerdulatinib into compound 11i—a JAK3-selective, orally bioavailable inhibitor with demonstrated in vivo anti-arthritic efficacy and a favorable acute toxicity profile [1]—positions this scaffold as a privileged starting point for JAK3 drug discovery. Unlike simpler 2,4-diaminopyrimidines that typically yield pan-JAK or dual inhibitors with dose-limiting toxicity, the 5-carboxamide scaffold provides the synthetic flexibility necessary for installing the C2 and C4 modifications that confer JAK3 isoform selectivity while maintaining oral bioavailability [2].

Chemical Probe Development for Pseudokinases and Kinases with Non-Canonical Activation Motifs

The structure-based evidence that 2,4-diaminopyrimidine-5-carboxamide inhibitors can be designed to target the unusual GFG motif pocket in CASK pseudokinase [1]—a binding mode inaccessible to classical type I kinase inhibitors—supports the use of this scaffold for chemical probe development targeting the broader pseudokinase family (e.g., HER3, VRK3, Tribbles). The 5-carboxamide group contributes critical hydrogen-bonding interactions within this atypical pocket, as validated by X-ray crystallography (PDB: 7OAI) [2]. Procurement of this scaffold enables structure-based design campaigns for 'undruggable' pseudokinase targets where standard 2,4-diaminopyrimidine kinase inhibitor libraries would fail to yield tractable chemical matter [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diaminopyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.